Benzo[b]thiophene, 3-(2-naphthalenyl)-
CAS No.: 55712-60-2
Cat. No.: VC18482234
Molecular Formula: C18H12S
Molecular Weight: 260.4 g/mol
* For research use only. Not for human or veterinary use.
![Benzo[b]thiophene, 3-(2-naphthalenyl)- - 55712-60-2](/images/structure/VC18482234.png)
Specification
CAS No. | 55712-60-2 |
---|---|
Molecular Formula | C18H12S |
Molecular Weight | 260.4 g/mol |
IUPAC Name | 3-naphthalen-2-yl-1-benzothiophene |
Standard InChI | InChI=1S/C18H12S/c1-2-6-14-11-15(10-9-13(14)5-1)17-12-19-18-8-4-3-7-16(17)18/h1-12H |
Standard InChI Key | BZUUVEAFJXNFER-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C3=CSC4=CC=CC=C43 |
Introduction
Structural Identification and Nomenclature
Benzo[b]thiophene, 3-(2-naphthalenyl)-, systematically named 3-naphthalen-2-yl-1-benzothiophene, features a benzothiophene ring system (a benzene fused to a thiophene) substituted at the 3-position with a naphthalen-2-yl group. Its molecular formula, C₁₈H₁₂S, corresponds to a molecular weight of 260.35 g/mol . The compound’s planar structure facilitates π-π stacking interactions, contributing to its relatively high boiling point (446.8°C at 760 mmHg) and density (1.225 g/cm³) . Key spectral identifiers include an exact mass of 260.06600 Da and a polar surface area of 28.24 Ų, as derived from PubChemLite data .
Property | Value | Source |
---|---|---|
CAS Number | 55712-60-2 | |
Molecular Formula | C₁₈H₁₂S | |
Molecular Weight | 260.35 g/mol | |
Density | 1.225 g/cm³ | |
Boiling Point | 446.8°C at 760 mmHg | |
Flash Point | 169°C | |
LogP (Octanol-Water) | 5.72 |
Synthetic Methodologies
Historical Context and Modern Approaches
The synthesis of benzo[b]thiophene derivatives has evolved significantly since early methods relying on oxidative cyclization of o-mercaptocinnamic acids, which were limited to carboxylate-substituted products . For 3-(2-naphthalenyl)-substituted variants, acid-catalyzed cyclization of arylthiomethyl ketones or modified Friedel-Crafts alkylation strategies are employed. A notable synthesis, reported by Biro and Kotschy (2007), involves palladium-catalyzed cross-coupling reactions to attach the naphthalene moiety to the benzothiophene core, achieving moderate yields .
Critical Reaction Parameters
Key challenges in synthesizing this compound include regioselectivity control and sulfur stability under high-temperature conditions. The patent US5569772A highlights the use of alkoxy-substituted intermediates to mitigate side reactions, though this approach requires stringent anhydrous conditions . Recent optimizations focus on solvent selection (e.g., dichloroethane for improved solubility) and catalysts such as BF₃·Et₂O to enhance cyclization efficiency .
Environmental Occurrence and Toxicological Profile
Environmental Presence
While direct measurements of benzo[b]thiophene, 3-(2-naphthalenyl)- in environmental matrices are scarce, structurally analogous PASHs like benzo[b]naphtho[2,1-d]thiophene are detected in urban airborne particulate matter (PM₂.₅) and river sediments at concentrations up to 12.3 ng/g . These compounds originate primarily from incomplete combustion of fossil fuels and industrial emissions. The naphthalene substituent likely enhances atmospheric stability, as evidenced by the dominance of benzo[b]naphtho[d]thiophenes in PM₂.₅ samples from high-traffic areas .
Mechanisms of Toxicity
In vitro studies on related PASHs reveal dual toxicological pathways:
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AhR Activation: 2,2-Naphthylbenzo[b]thiophene, a structural analog, acts as a potent AhR agonist (EC₅₀ = 0.8 nM in human cells), inducing cytochrome P450 1A1 (CYP1A1) expression and subsequent oxidative stress .
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Gap Junction Inhibition: Substituted benzothiophenes disrupt connexin-mediated intercellular communication (IC₅₀ = 3–15 μM), a precursor event in tumor promotion .
Although benzo[b]thiophene, 3-(2-naphthalenyl)- itself remains untested, its structural similarity to active compounds suggests comparable bioactivity. Molecular docking simulations predict strong AhR binding (ΔG = −9.2 kcal/mol) due to optimal ligand-receptor hydrophobic interactions .
Industrial and Research Applications
Material Science
The compound’s extended π-system and high thermal stability make it a candidate for organic semiconductors. Thin-film transistors incorporating similar benzothiophene derivatives exhibit hole mobilities up to 0.12 cm²/V·s, though device performance remains inferior to thiophene-free analogs .
Pharmaceutical Intermediates
As a building block for kinase inhibitors, the naphthyl-benzothiophene scaffold shows promise in virtual screening studies. Docking analyses indicate favorable binding to Bruton’s tyrosine kinase (BTK) with a predicted Ki of 18 nM, though in vitro validation is pending .
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